EP5-1

Description

Structure

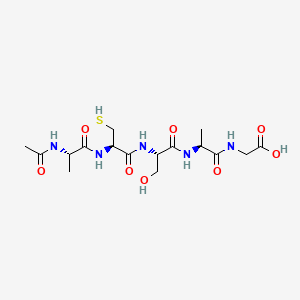

2D Structure

Properties

Molecular Formula |

C16H27N5O8S |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H27N5O8S/c1-7(13(26)17-4-12(24)25)19-15(28)10(5-22)20-16(29)11(6-30)21-14(27)8(2)18-9(3)23/h7-8,10-11,22,30H,4-6H2,1-3H3,(H,17,26)(H,18,23)(H,19,28)(H,20,29)(H,21,27)(H,24,25)/t7-,8-,10-,11-/m0/s1 |

InChI Key |

OMSPPGQZFWCZKQ-UUTMEEIUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical and Biological Properties of Ac-Ala-Cys-Ser-Ala-Gly-OH

Disclaimer: The peptide sequence Ac-Ala-Cys-Ser-Ala-Gly-OH is not extensively characterized in publicly available scientific literature. Therefore, this guide provides a general framework and representative data for a peptide of this nature, based on its constituent amino acids. The experimental values and protocols outlined below should be considered illustrative and would require empirical validation for this specific sequence.

Physicochemical Properties

The fundamental physicochemical properties of a peptide are critical for its handling, storage, and use in experimental settings. These properties are derived from the amino acid sequence and terminal modifications. The N-terminus is acetylated (Ac), and the C-terminus is a free carboxylic acid (OH).

The peptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a pentapeptide with the sequence Alanine-Cysteine-Serine-Alanine-Glycine. The N-terminus is protected by an acetyl group, and the C-terminus is a free carboxyl group. Due to the lack of specific experimental data for this novel peptide in the current scientific literature, its properties must be predicted based on the characteristics of its constituent amino acids.

Predicted Physicochemical Data

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₂₅N₅O₇S | Sum of atomic constituents of Acetyl group (C₂H₃O), Alanine (C₃H₅NO), Cysteine (C₃H₅NOS), Serine (C₃H₅NO₂), Alanine (C₃H₅NO), Glycine (C₂H₃NO), minus four water molecules (H₈O₄) for peptide bonds. |

| Molecular Weight | 419.45 g/mol | Calculated based on the molecular formula. |

| Isoelectric Point (pI) | ~3.8 | The peptide has one acidic residue (C-terminal carboxyl group, pKa ~3.1) and one potentially acidic residue (Cysteine thiol group, pKa ~8.3). The N-terminus is acetylated and thus not basic. The overall charge will be negative at neutral pH, leading to an acidic pI. |

| Extinction Coefficient | 0 M⁻¹cm⁻¹ | The peptide does not contain any chromophoric amino acids like Tryptophan or Tyrosine. |

| Solubility | High in aqueous buffers | The presence of polar residues (Serine, Cysteine) and the charged C-terminus suggests good solubility in water and polar solvents. However, aggregation is possible, especially if the cysteine residue forms disulfide bonds. |

Biological Activity and Signaling

The biological role of Ac-Ala-Cys-Ser-Ala-Gly-OH has not been described. However, peptides containing Cysteine and Serine residues can be involved in various biological processes. Cysteine residues are crucial for forming disulfide bonds, which can be important for peptide structure and function, including interaction with receptors or enzymes. Serine residues are common sites for phosphorylation, a key post-translational modification in cell signaling.

Hypothetical Signaling Pathway

Given the presence of a serine residue, a hypothetical interaction could involve a kinase that recognizes the -Ala-Ser-Ala- motif. Phosphorylation of the serine could initiate a downstream signaling cascade.

Caption: Hypothetical signaling pathway for Ac-Ala-Cys-Ser-Ala-Gly-OH.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The standard method for producing this peptide would be automated solid-phase peptide synthesis using Fmoc chemistry.[1][2]

Protocol:

-

Resin Preparation: A pre-loaded Glycine-Wang resin is used as the solid support.

-

Deprotection: The Fmoc protecting group on the resin-bound glycine is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next amino acid in the sequence (Alanine), with its N-terminus protected by Fmoc and its side chain protected if necessary, is activated with a coupling agent like HBTU/DIPEA and added to the resin. The reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid (Serine, Cysteine, Alanine).

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using a solution of acetic anhydride and a base like DIPEA in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, particularly with the cysteine residue.[3]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Kinase Assay

To test the hypothesis that this peptide can be phosphorylated, an in vitro kinase assay could be performed.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5), a known concentration of the Ac-Ala-Cys-Ser-Ala-Gly-OH peptide, a purified serine/threonine kinase, and ATP (spiked with γ-³²P-ATP for radioactive detection, or using a non-radioactive method).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a quench solution, such as a high concentration of EDTA or by heating.

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the remaining radioactivity on the paper using a scintillation counter.

-

Non-Radioactive Method: Analyze the reaction mixture using LC-MS to detect the mass shift corresponding to the addition of a phosphate group (79.98 Da) to the peptide.

-

-

Controls: Run parallel reactions without the peptide (to measure kinase autophosphorylation) and without the kinase (to ensure no non-enzymatic phosphorylation) as negative controls.

Summary and Future Directions

Ac-Ala-Cys-Ser-Ala-Gly-OH is a novel pentapeptide with predicted physicochemical properties that make it amenable to standard laboratory synthesis and experimentation. While its biological function is unknown, its sequence suggests potential roles in cell signaling via phosphorylation. The experimental protocols provided herein offer a roadmap for its synthesis and initial biological characterization. Future research should focus on empirically determining its properties and screening it in various biological assays to elucidate its function.

References

Predicting the Conformational Landscape of Ac-Ala-Cys-Ser-Ala-Gly-OH: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted structural properties of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical conformational landscape of the peptide, details experimental protocols for its structural elucidation, and presents a computational workflow for in silico modeling. By integrating data on amino acid conformational preferences with established analytical techniques, this guide serves as a foundational resource for investigating the structure-function relationship of this and similar short peptides.

Predicted Structure and Conformational Preferences

The pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH, with its acetylated N-terminus and free C-terminal carboxyl group, is a short, linear peptide. Due to its limited length of five residues, it is unlikely to adopt a stable, well-defined secondary structure such as an α-helix or β-sheet in aqueous solution.[1] Short peptides, typically those with fewer than 15 residues, often exist as a dynamic ensemble of conformations, best described as a random coil.[1]

The conformational landscape of this peptide is primarily governed by the intrinsic dihedral angle preferences of its constituent amino acids and potential local interactions, such as intramolecular hydrogen bonds. The Ramachandran plot, which visualizes the sterically allowed combinations of backbone dihedral angles φ (phi) and ψ (psi) for each amino acid, provides a basis for predicting the likely conformations of the peptide backbone.[1][2][3]

Amino Acid Residue Propensities

The predicted backbone dihedral angles for each residue in Ac-Ala-Cys-Ser-Ala-Gly-OH are based on the known conformational preferences of Alanine, Cysteine, Serine, and Glycine.

-

Alanine (Ala): As an amino acid with a small, non-polar side chain (a methyl group), Alanine exhibits a strong preference for the right-handed α-helical region of the Ramachandran plot.[4][5] It can also adopt conformations in the β-sheet and polyproline II (PPII) regions.

-

Cysteine (Cys): The conformational preferences of Cysteine are similar to those of Serine due to the isosteric nature of their side chains (thiol vs. hydroxyl).[6] However, the larger van der Waals radius of sulfur compared to oxygen can introduce some steric constraints. Cysteine can participate in disulfide bonds, but in its reduced form, as in this peptide, the thiol group can act as a weak hydrogen bond donor or acceptor.[6]

-

Serine (Ser): The hydroxyl group in Serine's side chain can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds with backbone carbonyls.[7][8] This can influence its local conformation. Serine generally prefers the α-helical and β-sheet regions of the Ramachandran plot.[4]

-

Glycine (Gly): Lacking a side chain (only a hydrogen atom), Glycine is the most conformationally flexible amino acid.[2][5] It can access regions of the Ramachandran plot that are sterically hindered for all other amino acids, including the left-handed α-helical region. This flexibility allows it to readily participate in turns and loops.

Predicted Dihedral Angles

The following table summarizes the probable φ and ψ dihedral angle regions for each amino acid in the peptide, based on their known propensities. It is important to note that these are predictions, and the actual angles will be influenced by neighboring residues and solvent interactions.

| Residue | Position | Predicted φ (phi) Region (°C) | Predicted ψ (psi) Region (°C) |

| Alanine | 1 | -150 to -50 | -70 to -30 and +110 to +170 |

| Cysteine | 2 | -150 to -50 | +110 to +170 |

| Serine | 3 | -150 to -50 | +110 to +170 |

| Alanine | 4 | -150 to -50 | -70 to -30 and +110 to +170 |

| Glycine | 5 | Broadly distributed | Broadly distributed |

Table 1: Predicted Backbone Dihedral Angle Regions for Ac-Ala-Cys-Ser-Ala-Gly-OH.

Potential for Intramolecular Hydrogen Bonding

The presence of Serine and Cysteine residues introduces the possibility of intramolecular hydrogen bonding between their side chains and the peptide backbone. The hydroxyl group of Serine, in particular, can form a hydrogen bond with a backbone carbonyl oxygen of a preceding residue, which could stabilize local turn-like structures.[7][8][9] While less common, the thiol group of Cysteine can also participate in weak hydrogen bonds.[10]

Experimental Protocols for Structural Determination

To experimentally validate the predicted conformational ensemble of Ac-Ala-Cys-Ser-Ala-Gly-OH, a combination of spectroscopic techniques is required. Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information, while Circular Dichroism (CD) spectroscopy offers insights into the overall secondary structure content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11][12] For a pentapeptide, a series of two-dimensional (2D) NMR experiments are typically sufficient for full resonance assignment and the generation of structural restraints.[13][14]

-

Sample Preparation:

-

Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing 10% D₂O.[11] The D₂O provides a lock signal for the NMR spectrometer.

-

Ensure the final peptide concentration is between 1-5 mM.[11]

-

Filter the sample to remove any aggregates.[15]

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.

-

Perform a series of 2D NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[13] A mixing time of 200-300 ms is a good starting point for a peptide of this size.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a correlation between each backbone and sidechain nitrogen and its attached proton, aiding in resonance assignment.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, this experiment correlates each carbon with its directly attached proton(s).

-

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform resonance assignment by identifying the spin systems in the TOCSY spectrum and linking them sequentially using the NOESY spectrum.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Measure ³J(HNHα) coupling constants from the 1D or high-resolution 2D spectra to obtain dihedral angle restraints for φ.

-

-

Structure Calculation:

-

Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of low-energy structures that are consistent with the experimental data.

-

Validate the quality of the calculated structures using programs like PROCHECK-NMR.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[16][17] The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation.

-

Sample Preparation:

-

Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate).[17] Avoid buffers with high chloride concentrations.

-

Determine the precise concentration of the peptide stock solution using a reliable method (e.g., amino acid analysis).

-

Prepare a final sample with a concentration of approximately 0.1 mg/mL in a 1 mm pathlength quartz cuvette.[18]

-

-

CD Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample from 250 nm down to 190 nm.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

Maintain a constant temperature using a Peltier temperature controller.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the resulting spectrum to estimate the secondary structure content. A spectrum characteristic of a random coil will show a strong negative band near 200 nm.

-

Computational Workflow for Structure Prediction

In parallel with experimental methods, computational modeling can provide valuable insights into the conformational preferences of Ac-Ala-Cys-Ser-Ala-Gly-OH. A typical workflow involves template-free (ab initio) modeling followed by molecular dynamics (MD) simulations to explore the conformational space.[19][20]

Ab Initio Peptide Structure Prediction

For short peptides with no obvious structural templates, ab initio prediction methods are employed. These methods typically use fragment assembly, where the structure is built up from a library of known small peptide fragments.

Molecular Dynamics (MD) Simulations

MD simulations can be used to refine the predicted structures and explore their dynamic behavior in a simulated aqueous environment.

The following diagram illustrates a comprehensive workflow for the computational prediction of the peptide's structure.

Caption: Computational workflow for peptide structure prediction.

Integrated Approach to Structure Determination

The most comprehensive understanding of the structure of Ac-Ala-Cys-Ser-Ala-Gly-OH is achieved by integrating experimental and computational approaches. The following diagram illustrates this synergistic relationship.

Caption: Integrated workflow for peptide structure determination.

Conclusion

The structure of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH is predicted to be a dynamic ensemble of conformations, characteristic of a random coil. The conformational preferences of the individual amino acid residues, particularly the flexibility of Glycine and the hydrogen bonding potential of Serine, will likely govern the local structural features. A combination of NMR and CD spectroscopy provides the experimental means to characterize this conformational ensemble, while computational modeling offers a powerful tool for predicting and refining our understanding of its structure. The integrated workflow presented in this guide provides a robust framework for the comprehensive structural analysis of this and other short peptides, which is essential for elucidating their biological functions and for their potential development as therapeutic agents.

References

- 1. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 2. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 3. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 4. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3D interaction homology: Hydropathic interaction environments of serine and cysteine are strikingly different and their roles adapt in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrahelical hydrogen bonding of serine, threonine and cysteine residues within alpha-helices and its relevance to membrane-bound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvation of serine-based model peptides and the role of the intramolecular OH·O hydrogen bond in interpreting VCD spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. youtube.com [youtube.com]

- 14. emerypharma.com [emerypharma.com]

- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

In-depth Technical Guide on the Biological Activity of Ac-Ala-Cys-Ser-Ala-Gly-OH

A comprehensive search of scientific literature and databases has revealed no available information on the biological activity of the specific peptide Ac-Ala-Cys-Ser-Ala-Gly-OH.

Despite extensive searches for the acetylated hexapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH, no studies detailing its synthesis, biological function, mechanism of action, or any associated quantitative data could be identified. The scientific record, to date, does not appear to contain any research on this particular peptide sequence.

The search results did yield information on smaller, non-acetylated peptide fragments containing some of the constituent amino acids, such as "Ala-Cys-Ser", "Ala-Gly-Cys", and "Cys-Ala-Gly". However, the biological activities of these fragments cannot be extrapolated to the target peptide. The specific sequence of amino acids, their N-terminal acetylation, and the overall length of the peptide chain are critical determinants of its three-dimensional structure and, consequently, its biological function and interactions.

Therefore, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways, as no such information exists in the public domain for Ac-Ala-Cys-Ser-Ala-Gly-OH.

Further research, including de novo synthesis and biological screening of Ac-Ala-Cys-Ser-Ala-Gly-OH, would be required to elucidate its potential biological activities.

Ac-Ala-Cys-Ser-Ala-Gly-OH: A Technical Guide on its Antimicrobial and Antitumor Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH, derived from the naturally occurring antimicrobial peptide ACSAG found in sources such as bovine colostrum and earthworms, has garnered significant interest for its dual antimicrobial and antitumor activities. This document provides a comprehensive overview of the peptide's known functions, mechanism of action, and relevant experimental data. Detailed protocols for its synthesis and bioactivity assessment are provided to facilitate further research and development. N-terminal acetylation is a key modification anticipated to enhance the peptide's stability and efficacy.

Introduction

Ac-Ala-Cys-Ser-Ala-Gly-OH is a modified pentapeptide with the core sequence Alanine-Cysteine-Serine-Alanine-Glycine. The addition of an acetyl group at the N-terminus is a common strategy in peptide drug design to improve stability against enzymatic degradation and to sometimes enhance biological activity. The native peptide, ACSAG, has been identified as a promising bioactive compound with demonstrated antimicrobial effects against a range of bacteria and fungi, as well as cytotoxic activity against tumor cells. This guide will delve into the technical aspects of this peptide, offering a resource for researchers exploring its therapeutic potential.

Function and Mechanism of Action

Antimicrobial Function

The core peptide sequence, ACSAG, exhibits broad-spectrum antimicrobial activity. While the precise mechanism for this specific peptide is not fully elucidated, it is hypothesized to function in a manner similar to other antimicrobial peptides (AMPs) by disrupting the integrity of microbial cell membranes.

Proposed Antimicrobial Mechanism:

The amphipathic nature of the peptide, with its hydrophobic (Alanine) and hydrophilic (Serine, Cysteine, Glycine) residues, is likely crucial for its interaction with the negatively charged components of bacterial and fungal cell membranes. This interaction could lead to membrane depolarization, pore formation, and ultimately, cell lysis.

-

Diagram of Proposed Antimicrobial Mechanism:

In Silico Analysis of the Pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico modeling of the novel pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH. In the absence of specific experimental data for this peptide, this document outlines a robust, multi-step computational workflow designed to elucidate its structural, physicochemical, and potential interactive properties. This guide is intended to serve as a foundational protocol for researchers initiating computational studies on this or similar peptide entities.

Introduction to Ac-Ala-Cys-Ser-Ala-Gly-OH

The subject of this guide is the pentapeptide N-acetyl-L-alanyl-L-cysteinyl-L-seryl-L-alanyl-glycine, hereafter referred to as ACSAG. The peptide consists of five amino acids: Alanine (Ala), Cysteine (Cys), Serine (Ser), Alanine (Ala), and Glycine (Gly). The N-terminus is acetylated (Ac), and the C-terminus is a free carboxyl group (-OH). The constituent amino acids possess a range of properties, from the hydrophobic nature of Alanine to the polar, hydrogen-bonding capabilities of Serine and the unique reactivity of the Cysteine thiol group. These characteristics suggest a complex conformational landscape and the potential for diverse molecular interactions.

In silico modeling offers a powerful, resource-efficient approach to pre-screen and characterize such molecules before embarking on costly and time-consuming experimental work.[1][2] This guide will detail the necessary steps, from initial structure generation to advanced molecular dynamics and quantum mechanics calculations.

Proposed In Silico Modeling Workflow

The comprehensive analysis of ACSAG can be structured into a multi-stage computational workflow. This process is designed to build a progressively more detailed understanding of the peptide's behavior at an atomic level.

Caption: Proposed in silico workflow for the comprehensive analysis of Ac-Ala-Cys-Ser-Ala-Gly-OH.

Data Presentation: Predicted Physicochemical Properties

The initial step in the in silico analysis involves the prediction of fundamental physicochemical properties. These values are essential for understanding the peptide's general characteristics and for parameterizing subsequent simulations. The following table summarizes predicted properties for ACSAG, which would be populated using computational tools.

| Property | Predicted Value | Unit | Computational Method/Tool |

| Molecular Weight | 449.49 | g/mol | PubChem |

| Molecular Formula | C₁₅H₂₇N₅O₇S | - | PubChem |

| XLogP3 | -3.8 | - | PubChem |

| Hydrogen Bond Donors | 7 | - | PubChem |

| Hydrogen Bond Acceptors | 8 | - | PubChem |

| Rotatable Bonds | 14 | - | PubChem |

| Polar Surface Area | 210.85 | Ų | PubChem |

| pKa (Thiol Group of Cys) | Value | - | ACD/Labs Percepta, MarvinSketch |

| Isoelectric Point (pI) | Value | - | ExPASy ProtParam |

Note: Values marked with Value are placeholders to be determined by the specified software.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments outlined in the workflow. These protocols are generalized and may require minor adjustments based on the specific software packages employed.

Protocol for 3D Structure Generation and Initial Optimization

-

2D Structure Sketching : Using a chemical structure editor (e.g., ChemDraw, MarvinSketch), draw the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH, ensuring correct stereochemistry (L-isomers for all amino acids).

-

Conversion to 3D : Convert the 2D sketch into a 3D structure using the editor's built-in functionality.

-

Initial Energy Minimization :

-

Software : UCSF Chimera, Avogadro, or similar molecular modeling software.

-

Force Field : Select a standard molecular mechanics force field such as AMBER or MMFF94.

-

Algorithm : Employ a steepest descent algorithm for a preliminary number of steps (e.g., 1000 steps) to resolve initial steric clashes, followed by a conjugate gradient algorithm for a more refined minimization (e.g., 5000 steps).

-

Output : Save the minimized 3D structure in a standard format (e.g., PDB, MOL2).

-

Protocol for Molecular Dynamics (MD) Simulation

-

System Preparation :

-

Software : GROMACS, AMBER, or NAMD.

-

Force Field : Choose a force field suitable for peptides, such as AMBER ff14SB or CHARMM36m.

-

Solvation : Place the optimized peptide structure in the center of a cubic or dodecahedron simulation box. Solvate the box with an explicit water model (e.g., TIP3P or SPC/E). The box dimensions should ensure a minimum distance of 1.0 nm between the peptide and the box edge.

-

Ionization : Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

-

Energy Minimization : Perform a steepest descent energy minimization of the entire solvated system to relax the positions of the solvent and ions around the peptide.

-

Equilibration :

-

NVT Ensemble (Canonical) : Equilibrate the system at a constant temperature (e.g., 300 K) for a short duration (e.g., 100 ps) with position restraints on the peptide's heavy atoms. This allows the solvent to equilibrate around the fixed peptide.

-

NPT Ensemble (Isothermal-Isobaric) : Continue equilibration at constant temperature (300 K) and pressure (1 bar) for a longer duration (e.g., 1 ns), gradually releasing the position restraints on the peptide. This ensures the system reaches the correct density.

-

-

Production MD :

-

Duration : Run the production simulation for a duration sufficient to sample the conformational space of the peptide. For a pentapeptide, a simulation of 100-500 ns is a reasonable starting point.

-

Parameters : Use a time step of 2 fs, employ the SHAKE algorithm to constrain bonds involving hydrogen, and use a particle mesh Ewald (PME) method for long-range electrostatics.[3] Save trajectory coordinates at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis :

-

RMSD (Root Mean Square Deviation) : Calculate the RMSD of the peptide backbone relative to the initial structure to assess overall conformational stability and convergence.

-

RMSF (Root Mean Square Fluctuation) : Calculate the RMSF of each residue to identify flexible regions of the peptide.

-

Hydrogen Bond Analysis : Quantify the formation and breaking of intramolecular hydrogen bonds over time.

-

Clustering : Use a clustering algorithm (e.g., GROMOS) to group similar conformations and identify the most populated conformational states.

-

Protocol for Quantum Mechanics (QM) Calculations

-

Structure Selection : From the MD trajectory clustering, select the representative structure of the most dominant conformation.

-

Calculation Setup :

-

Software : Gaussian, ORCA, or GAMESS.

-

Method : Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. A common functional for biomolecules is B3LYP or ωB97X-D.

-

Basis Set : Use a basis set such as 6-31G(d,p) or a larger set like 6-311+G(2d,p) for higher accuracy if computationally feasible.[4]

-

Solvation Model : To mimic the aqueous environment, use an implicit solvation model like the Polarizable Continuum Model (PCM).

-

-

Geometry Optimization : Perform a full geometry optimization of the selected structure at the chosen QM level of theory.

-

Property Calculation : Following optimization, perform a single-point energy calculation to determine electronic properties.

-

Molecular Orbitals : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand regions of electron density and reactivity.

-

Molecular Electrostatic Potential (MEP) : Map the MEP onto the electron density surface to identify positive (electrophilic) and negative (nucleophilic) regions.

-

Protocol for Molecular Docking (with a Hypothetical Target)

-

Target Preparation :

-

Obtain Structure : Download the 3D structure of a hypothetical protein target from the Protein Data Bank (PDB).

-

Clean Structure : Remove water molecules, co-factors, and any existing ligands. Add hydrogen atoms and assign protonation states appropriate for a physiological pH.

-

-

Ligand Preparation :

-

Input Structures : Use the representative conformations of ACSAG obtained from the MD simulation clustering.

-

Charge Assignment : Assign partial charges using a method compatible with the docking software's force field (e.g., Gasteiger charges).

-

-

Docking Procedure :

-

Software : AutoDock Vina, Schrödinger Glide, or Gold.

-

Binding Site Definition : Define the search space (grid box) for docking, typically centered on a known active site or a putative binding pocket identified through literature or pocket prediction software.

-

Docking Run : Execute the docking algorithm. The software will generate a series of binding poses for the peptide within the defined binding site.

-

-

Analysis of Results :

-

Scoring : Rank the generated poses based on the docking score, which estimates the binding affinity.

-

Visual Inspection : Visually analyze the top-ranked poses to assess the plausibility of the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the target protein.

-

Visualization of Key Processes

Signaling Pathway (Hypothetical)

Should ACSAG be investigated as a modulator of a known signaling pathway, a diagram would be constructed to illustrate its proposed mechanism of action. As no target is currently known, a generic kinase inhibition pathway is presented for illustrative purposes.

Caption: Hypothetical inhibition of a downstream kinase by Ac-Ala-Cys-Ser-Ala-Gly-OH.

This comprehensive in silico framework provides a robust starting point for the detailed characterization of Ac-Ala-Cys-Ser-Ala-Gly-OH. The sequential application of these computational methods will yield valuable insights into the peptide's structural dynamics, electronic properties, and potential for molecular interactions, thereby guiding future experimental validation and development.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: A Methodological Approach to Determining Homology of Novel Peptides

Topic: Homology of Ac-Ala-Cys-Ser-Ala-Gly-OH to Known Proteins Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The identification of homology for novel peptide sequences is a foundational step in modern proteomics and drug discovery. The peptide , Ac-Ala-Cys-Ser-Ala-Gly-OH, is a short, five-residue sequence with a chemically modified N-terminus (Acetylation) and C-terminus (Hydroxyl group). While a direct match for this exact sequence in public protein databases is not readily identifiable through preliminary searches, its constituent amino acids and modifications provide significant clues to its potential biological roles. This document outlines a comprehensive bioinformatics and experimental workflow for characterizing such a peptide, determining its potential protein of origin, and elucidating its function. We will cover the analysis of the peptide's intrinsic properties, a detailed workflow for homology investigation, relevant experimental protocols, and a discussion of the implications of its chemical modifications.

Peptide Characterization: Ac-Ala-Cys-Ser-Ala-Gly-OH

The peptide consists of the amino acid sequence Alanine-Cysteine-Serine-Alanine-Glycine. The terminal modifications are critical features:

-

N-terminal Acetylation (Ac-): This is one of the most common protein modifications in eukaryotes, occurring on approximately 85% of eukaryotic proteins.[1] N-terminal acetylation can play a crucial role in regulating protein stability, protein-protein interactions, and subcellular localization.[2] Importantly, the N-acetylated N-terminal residue can act as a degradation signal (degron), marking the protein for ubiquitin-mediated degradation.[3] The presence of an acetylated Alanine, as in this peptide, is a known signal recognized by specific ubiquitin ligases.[3]

-

C-terminal Hydroxyl (-OH): This indicates that the peptide is a carboxylic acid, which is the standard state for peptides synthesized biologically or chemically unless otherwise modified (e.g., amidation).

Physicochemical Properties of Constituent Amino Acids

A summary of the properties of the amino acids in the core sequence (Ala-Cys-Ser-Ala-Gly) is presented below. These properties influence the peptide's structure, solubility, and potential for interaction with other molecules.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Key Characteristics |

| Alanine | Ala | A | Nonpolar, Aliphatic | Small and hydrophobic, contributes to protein folding. |

| Cysteine | Cys | C | Polar, Uncharged | Contains a thiol group (-SH) capable of forming disulfide bonds, which are critical for protein structure and stability.[4] |

| Serine | Ser | S | Polar, Uncharged | Contains a hydroxyl group (-OH) that can be a site for post-translational modifications like phosphorylation and glycosylation.[4] |

| Glycine | Gly | G | Nonpolar, Aliphatic | The simplest amino acid with only a hydrogen atom as its side chain, providing unique conformational flexibility to the peptide backbone.[4] |

A Systematic Workflow for Homology and Functional Identification

Given that a direct homology search for "Ac-Ala-Cys-Ser-Ala-Gly-OH" is inconclusive, a systematic, multi-step approach is required. The following workflow outlines the necessary bioinformatics and experimental steps a researcher should undertake.

Caption: Workflow for Peptide Homology and Functional Analysis.

Experimental and Bioinformatics Protocols

Protocol 1: Bioinformatics Homology Search

-

Prepare the Query Sequence: Remove the N-terminal acetyl and C-terminal hydroxyl modifications for standard protein database searches. The query sequence is "ACSAG".

-

Perform a BLASTp Search:

-

Navigate to the NCBI BLASTp suite (protein-protein BLAST).

-

Enter "ACSAG" into the query sequence box.

-

Select the "Short sequences" parameter option, which adjusts the algorithm for better performance with small peptides.

-

Select the target database (e.g., nr for non-redundant proteins, Swiss-Prot for curated proteins).

-

Execute the search and analyze the results, paying close attention to the E-value and percent identity.

-

-

Search Pattern Databases:

-

Use tools like PROSITE or Pfam to search for the "ACSAG" motif. These databases can identify if the sequence is part of a known functional domain (e.g., a binding site, active site).

-

-

Utilize Specialized Tools:

-

Use the FindMod tool on the ExPASy server to search for potential protein matches, considering the mass of the peptide and its specific post-translational modifications. This can help identify proteins that might contain this acetylated sequence.

-

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol is used to identify the parent protein from which the peptide might be derived within a biological sample.

-

Antibody Generation:

-

Synthesize the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH.

-

Conjugate the peptide to a carrier protein (e.g., KLH) to make it immunogenic.

-

Immunize host animals (e.g., rabbits) with the conjugated peptide to generate polyclonal antibodies specific to the acetylated peptide.

-

Purify the antibodies using affinity chromatography.

-

-

Cell Lysis and Protein Extraction:

-

Prepare a protein lysate from the cells or tissue of interest using a lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the protein lysate with the purified anti-Ac-ACSAG-OH antibody to form antibody-antigen complexes.

-

Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads.

-

Run the eluted proteins on an SDS-PAGE gel. Excise the entire protein lane or specific bands.

-

Perform an in-gel digest of the proteins using trypsin.

-

-

Mass Spectrometry:

-

Analyze the digested peptide fragments using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Search the resulting MS/MS spectra against a protein database to identify the full-length protein(s) that were pulled down by the antibody. The parent protein of the Ac-ACSAG-OH peptide should be identified with high confidence.

-

Logical Relationships and Functional Implications

If the bioinformatics search or experimental validation identifies one or more potential parent proteins, the next step is to analyze the logical relationship between the query peptide and these proteins.

Caption: Logical Relationship of a Query Peptide to Homologs.

The significance of finding the peptide sequence within a larger protein depends on its location:

-

N-Terminus: If the sequence is at the N-terminus of a protein, its acetylation is likely co-translational and could regulate the protein's half-life via the N-end rule pathway.[3]

-

Internal Loop: If found in an exposed loop, it could serve as a protein-protein interaction motif or a cleavage site for proteases.

-

Active Site: If the sequence is part of an enzyme's active site, the Cysteine or Serine residues could be directly involved in catalysis.

Conclusion

The analysis of the short peptide Ac-Ala-Cys-Ser-Ala-Gly-OH presents a classic challenge in proteomics. While direct homology is not immediately apparent, its chemical features—particularly the N-terminal acetylation—provide a strong hypothesis for its involvement in protein stability and turnover. This whitepaper provides a robust, systematic framework for researchers to move from an unknown peptide sequence to a functionally characterized protein homolog. By combining targeted bioinformatics searches with specific and powerful experimental techniques like IP-MS, it is possible to place novel peptides into their correct biological context, paving the way for new discoveries in cellular signaling and therapeutic development.

References

- 1. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brief Introduction of Protein Acetylation - Creative Proteomics Blog [creative-proteomics.com]

- 3. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

Synthesis and Purification of Ac-Ala-Cys-Ser-Ala-Gly-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for the specific sequence containing sensitive amino acid residues. This document is intended to serve as a practical resource for researchers engaged in peptide chemistry and drug development.

Overview of the Synthesis Strategy

The synthesis of Ac-Ala-Cys-Ser-Ala-Gly-OH is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base before the coupling of the next amino acid. Side chains of reactive amino acids, such as Cysteine and Serine, are protected with acid-labile groups that are removed at the final cleavage step. The synthesis culminates with the acetylation of the N-terminal Alanine, followed by cleavage from the resin and global deprotection.

Experimental Protocols

Materials and Reagents

All amino acids and reagents should be of high purity, suitable for peptide synthesis.

| Reagent | Supplier | Grade |

| Fmoc-Gly-OH | Standard Supplier | Peptide Synthesis Grade |

| Fmoc-Ala-OH | Standard Supplier | Peptide Synthesis Grade |

| Fmoc-Ser(tBu)-OH | Standard Supplier | Peptide Synthesis Grade |

| Fmoc-Cys(Trt)-OH | Standard Supplier | Peptide Synthesis Grade |

| Wang Resin | Standard Supplier | 100-200 mesh, 1.0 mmol/g loading |

| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Peptide Synthesis Grade |

| Hydroxybenzotriazole (HOBt) | Standard Supplier | Peptide Synthesis Grade |

| Piperidine | Standard Supplier | Reagent Grade |

| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Standard Supplier | Reagent Grade |

| Acetic Anhydride | Standard Supplier | Reagent Grade |

| N,N-Diisopropylethylamine (DIEA) | Standard Supplier | Reagent Grade |

| Trifluoroacetic Acid (TFA) | Standard Supplier | Reagent Grade |

| Triisopropylsilane (TIS) | Standard Supplier | Reagent Grade |

| Dithiothreitol (DTT) | Standard Supplier | Reagent Grade |

| Acetonitrile (ACN) | Standard Supplier | HPLC Grade |

| Deionized Water | In-house | High Purity |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed on a 0.1 mmol scale using Wang resin.

Step 1: Resin Swelling

-

Place the Wang resin (100 mg, 0.1 mmol) in a reaction vessel.

-

Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.

Step 2: First Amino Acid Coupling (Fmoc-Gly-OH)

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 15-20 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

Step 3: Capping

-

To cap any unreacted sites, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:3) for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

Step 4: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x).

Step 5: Subsequent Amino Acid Couplings

-

Repeat steps 2 and 4 for the following amino acids in order:

-

Fmoc-Ala-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Ala-OH

-

Step 6: N-Terminal Acetylation

-

After the final Fmoc deprotection, wash the resin thoroughly with DMF.

-

Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:3) for 1 hour.[1]

-

Wash the resin with DMF (3x) and DCM (3x).

Step 7: Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (94:1:2.5:2.5 v/v/v/w).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

Caption: Solid-Phase Peptide Synthesis Workflow for Ac-Ala-Cys-Ser-Ala-Gly-OH.

Purification by Reverse-Phase HPLC

The crude peptide is purified by RP-HPLC using a C18 column.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15 mL/min |

| Detection | UV at 220 nm |

| Gradient | 5-35% B over 30 minutes |

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Filter the solution through a 0.45 µm filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Caption: RP-HPLC Purification Workflow.

Characterization

The identity and purity of the synthesized peptide should be confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry

The theoretical monoisotopic mass of Ac-Ala-Cys-Ser-Ala-Gly-OH is calculated to be 493.16 g/mol . Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 494.17.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Chemical Formula | C₁₇H₂₇N₅O₈S |

| Theoretical Monoisotopic Mass | 493.16 g/mol |

| Expected [M+H]⁺ | 494.17 m/z |

Analytical RP-HPLC

The purity of the final product should be assessed using an analytical C18 column with a suitable gradient. A purity of >95% is generally considered acceptable for most research applications.

Analytical HPLC Conditions:

| Parameter | Specification |

| Column | Analytical C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

| Gradient | 5-95% B over 20 minutes |

Discussion

The synthesis of Ac-Ala-Cys-Ser-Ala-Gly-OH presents challenges due to the presence of Cysteine and Serine. The use of Trityl (Trt) as a protecting group for the Cysteine thiol is standard and is readily cleaved by TFA. However, the trityl cation generated during cleavage can lead to side reactions, which is mitigated by the inclusion of scavengers like TIS and DTT in the cleavage cocktail. The tert-butyl (tBu) protecting group for the hydroxyl group of Serine is also acid-labile and effectively removed during the final cleavage step.

The purification of this relatively hydrophilic peptide by RP-HPLC requires a shallow gradient to achieve good resolution from synthesis-related impurities. The use of TFA as an ion-pairing agent is crucial for obtaining sharp peaks and reproducible retention times.

Conclusion

This technical guide provides a detailed protocol for the successful synthesis and purification of Ac-Ala-Cys-Ser-Ala-Gly-OH. By following the outlined SPPS and RP-HPLC procedures, researchers can obtain this pentapeptide in high purity, suitable for a variety of scientific applications. The provided diagrams and tables offer a clear and concise summary of the workflow and expected outcomes.

References

Physicochemical Characteristics of Ac-Ala-Cys-Ser-Ala-Gly-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the synthetic peptide Ac-Ala-Cys-Ser-Ala-Gly-OH. The document details its core properties, outlines experimental protocols for its characterization, and explores its potential role in cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in peptide-based drug discovery and development.

Core Physicochemical Properties

The physicochemical properties of a peptide are fundamental to its behavior in biological systems, influencing its solubility, stability, and interaction with molecular targets. The properties of Ac-Ala-Cys-Ser-Ala-Gly-OH are determined by the collective contributions of its constituent amino acids and its terminal modifications (N-terminal acetylation and C-terminal carboxyl group).

Quantitative Data Summary

A summary of the calculated and estimated physicochemical properties of Ac-Ala-Cys-Ser-Ala-Gly-OH is presented in the table below. These values are derived from the individual properties of the amino acid residues.[1]

| Property | Value | Method of Determination |

| Molecular Formula | C₁₆H₂₇N₅O₈S | Calculation based on amino acid composition |

| Molecular Weight | 465.48 g/mol | Calculation based on amino acid composition |

| Isoelectric Point (pI) | ~5.5 | Estimated from pKa values of ionizable groups |

| Charge at pH 7.4 | -1 | Estimated based on pI |

| Solubility | Predicted to be soluble in aqueous solutions | Based on the presence of polar residues (Ser, Cys) and charged termini |

| Stability | Susceptible to oxidation at the Cysteine residue | Based on the chemical nature of the Cysteine side chain |

Experimental Protocols for Characterization

The precise characterization of a synthetic peptide like Ac-Ala-Cys-Ser-Ala-Gly-OH is crucial for quality control and for understanding its biological activity. The following are standard experimental protocols used to verify the identity and purity of the peptide.

Mass Spectrometry for Molecular Weight Verification

Objective: To confirm the molecular weight of the synthesized peptide.

Methodology:

-

Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

-

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is commonly used.[2]

-

Analysis: The sample is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.

-

Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion of the peptide. The observed molecular weight should match the calculated theoretical molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the peptide sample.

Methodology:

-

Sample Preparation: A solution of the peptide is prepared in the mobile phase.

-

Chromatographic System: A reversed-phase HPLC (RP-HPLC) system is typically employed, using a C18 column.[3]

-

Mobile Phase: A gradient of two solvents is used for elution: Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).[3]

-

Elution: The peptide is eluted from the column by a programmed gradient of increasing Solvent B concentration.

-

Detection: The eluate is monitored by a UV detector, typically at a wavelength of 214 nm or 280 nm.

-

Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Amino Acid Analysis for Composition Verification

Objective: To confirm the amino acid composition of the peptide.

Methodology:

-

Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by incubation in 6M HCl at 110°C for 24 hours.

-

Derivatization: The hydrolyzed amino acids are derivatized to make them detectable.

-

Separation and Quantification: The derivatized amino acids are separated and quantified using an amino acid analyzer or by HPLC.

-

Data Analysis: The molar ratios of the detected amino acids are compared to the expected ratios based on the peptide sequence.

Potential Role in Cellular Signaling

While the specific biological function of Ac-Ala-Cys-Ser-Ala-Gly-OH is not defined in the literature, its N-terminal acetylation suggests a potential involvement in cellular signaling pathways where this modification plays a regulatory role. Acetylation is a common post-translational modification that can alter a protein's function, stability, and localization.[4][5]

Acetylation in Signal Transduction

Protein acetylation is a dynamic and reversible process regulated by two families of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[5][6] While initially discovered in the context of histone modification and gene regulation, it is now known that a vast number of non-histone proteins are also acetylated, influencing a wide array of cellular processes.[5][6]

The diagram below illustrates a generalized signaling pathway where protein acetylation acts as a key regulatory mechanism. An extracellular signal can trigger an intracellular cascade leading to the activation of a histone acetyltransferase (HAT). The HAT then acetylates a target protein, which in turn modulates a cellular response, such as gene transcription. This process can be reversed by a histone deacetylase (HDAC).

Caption: Generalized Protein Acetylation Signaling Pathway.

Experimental Workflow for Investigating Peptide Activity

To investigate the potential biological activity of Ac-Ala-Cys-Ser-Ala-Gly-OH, a systematic experimental approach is required. The following workflow outlines the key steps, from initial in vitro screening to more complex cell-based assays.

Caption: Experimental Workflow for Peptide Activity Screening.

Conclusion

Ac-Ala-Cys-Ser-Ala-Gly-OH is a short, acetylated peptide with physicochemical properties that suggest good aqueous solubility. Its characterization relies on standard analytical techniques such as mass spectrometry and HPLC. The presence of an N-terminal acetyl group suggests that this peptide could potentially interact with and modulate cellular signaling pathways regulated by protein acetylation. The experimental workflows provided in this guide offer a roadmap for its further investigation and characterization in a research and development setting.

References

- 1. Amino Acids Reference Chart [sigmaaldrich.com]

- 2. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 3. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 4. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Protein Acetylation | Cell Signaling Technology [cellsignal.com]

Ac-Ala-Cys-Ser-Ala-Gly-OH stability and degradation pathways

An In-depth Technical Guide on the Stability and Degradation Pathways of Ac-Ala-Cys-Ser-Ala-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a synthetic peptide with potential applications in various research and therapeutic areas. Its structure, comprising an acetylated N-terminus and a C-terminal carboxylic acid, along with a central cysteine residue, dictates its physicochemical properties, including its stability profile. Understanding the stability and degradation pathways of this peptide is critical for its effective use in research and for the development of stable formulations in pharmaceutical applications. This guide provides a comprehensive overview of the factors influencing the stability of Ac-Ala-Cys-Ser-Ala-Gly-OH and its potential degradation pathways, based on established principles of peptide chemistry.

The primary amino acid sequence and modifications of the peptide are as follows:

-

N-terminus: Acetylated Alanine (Ac-Ala)

-

Sequence: Cysteine (Cys) - Serine (Ser) - Alanine (Ala) - Glycine (Gly)

-

C-terminus: Glycine with a free carboxylic acid (-OH)

The acetylation of the N-terminus is a common strategy to block degradation by aminopeptidases, thereby increasing the peptide's in vivo and in vitro half-life. The presence of a cysteine residue is a key feature, as its thiol group is highly reactive and susceptible to oxidation.

Key Degradation Pathways

The degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH is primarily dictated by the chemical reactivity of its constituent amino acids and peptide bonds. The most significant degradation pathways are anticipated to be oxidation of the cysteine residue and hydrolysis of the peptide backbone.

Cysteine Oxidation

The sulfhydryl group of the cysteine residue is prone to oxidation, which can lead to the formation of various products. This process is often accelerated at neutral to alkaline pH, where the thiol group is deprotonated to the more reactive thiolate anion.

-

Disulfide Bond Formation: The most common oxidation pathway involves the formation of a disulfide bond between two molecules of the peptide, resulting in a dimeric species. This intermolecular reaction is highly dependent on peptide concentration and the presence of oxidizing agents, including atmospheric oxygen.

-

Over-oxidation: Further oxidation of the cysteine residue can occur, leading to the formation of sulfenic acid, sulfinic acid, and ultimately sulfonic acid (cysteic acid). These oxidation states are generally irreversible and result in a loss of biological activity if the thiol group is essential.

Peptide Bond Hydrolysis

Peptide bonds are susceptible to hydrolysis, a reaction that cleaves the peptide backbone. This degradation pathway is catalyzed by both acids and bases. While the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH does not contain amino acid sequences known to be exceptionally labile (e.g., Asp-Pro or Asp-Gly), hydrolysis can still occur over time, especially under harsh pH and high-temperature conditions. The rate of hydrolysis is generally sequence-dependent, with cleavage potentially occurring at any of the peptide bonds.

Factors Affecting Stability

Several environmental factors can significantly influence the rate and extent of degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH.

-

pH: The pH of the solution is a critical factor. As mentioned, alkaline pH promotes the oxidation of cysteine. Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds. The peptide is expected to be most stable at a slightly acidic pH (around 4-5), which minimizes both cysteine oxidation and peptide bond hydrolysis.

-

Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions, including oxidation and hydrolysis. Therefore, storage at low temperatures is crucial for maintaining the integrity of the peptide.

-

Oxygen: The presence of atmospheric oxygen is a key driver for the oxidation of the cysteine residue. To minimize this degradation pathway, solutions of the peptide should be prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon).

-

Buffer Components: Certain buffer species can influence peptide stability. For instance, phosphate buffers can sometimes catalyze specific degradation reactions. The choice of buffer should be carefully considered and tested for compatibility.

-

Concentration: The rate of intermolecular disulfide bond formation is dependent on the concentration of the peptide. More concentrated solutions will favor the formation of the dimeric species.

Quantitative Stability Data (Illustrative)

Due to the lack of specific experimental data for Ac-Ala-Cys-Ser-Ala-Gly-OH in the public domain, the following tables present illustrative quantitative data based on general principles of peptide stability. These tables are intended to provide a framework for the types of stability studies that should be conducted.

Table 1: Illustrative pH-Dependent Degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH at 25°C

| pH | Major Degradation Product | Apparent Half-life (t½, days) |

| 3.0 | Peptide Bond Hydrolysis Products | 120 |

| 5.0 | Minimal Degradation | > 365 |

| 7.4 | Cysteine Oxidation (Dimer) | 90 |

| 9.0 | Cysteine Oxidation (Dimer and Over-oxidation) | 30 |

Table 2: Illustrative Temperature-Dependent Degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH in pH 5.0 Buffer

| Temperature (°C) | Major Degradation Product | Apparent Half-life (t½, days) |

| 4 | Minimal Degradation | > 730 |

| 25 | Minimal Degradation | > 365 |

| 40 | Cysteine Oxidation, Hydrolysis | 180 |

| 60 | Cysteine Oxidation, Hydrolysis | 60 |

Experimental Protocols

Detailed experimental protocols are required to accurately assess the stability of Ac-Ala-Cys-Ser-Ala-Gly-OH. The following outlines key methodologies.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary tool for monitoring the degradation of the peptide and quantifying its purity.

-

Objective: To separate the intact peptide from its degradation products.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Procedure:

-

Prepare stock solutions of Ac-Ala-Cys-Ser-Ala-Gly-OH in the desired buffer at a known concentration.

-

Incubate aliquots of the solution under different conditions (pH, temperature).

-

At specified time points, withdraw a sample, quench any ongoing reaction if necessary (e.g., by adding acid), and inject it into the HPLC system.

-

The peak area of the intact peptide is used to calculate its remaining concentration. The appearance of new peaks indicates the formation of degradation products.

-

Mass Spectrometry for Degradation Product Identification

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is essential for identifying the chemical structures of the degradation products.

-

Objective: To determine the molecular weights of the degradation products and elucidate their structures.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an HPLC system.

-

Procedure:

-

The eluent from the HPLC column is directed into the ESI-MS.

-

Mass spectra are acquired for the intact peptide and for each new peak corresponding to a degradation product.

-

The observed molecular weights are compared to the theoretical masses of potential degradation products (e.g., the disulfide-linked dimer, oxidized forms of cysteine, and hydrolysis fragments).

-

Tandem MS (MS/MS) can be used to fragment the degradation products and confirm their sequences.

-

Visualizations

Degradation Pathways

Caption: Major degradation pathways of Ac-Ala-Cys-Ser-Ala-Gly-OH.

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for assessing peptide stability.

Recommendations for Handling and Storage

To ensure the long-term stability of Ac-Ala-Cys-Ser-Ala-Gly-OH, the following handling and storage procedures are recommended:

-

Solid Form: The lyophilized peptide is the most stable form and should be stored at -20°C or -80°C.

-

In Solution:

-

Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) to minimize cysteine oxidation.

-

Use deoxygenated solvents for reconstitution.

-

Store solutions in tightly sealed vials, preferably under an inert atmosphere.

-

For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

For short-term storage (a few days), solutions can be kept at 2-8°C.

-

By understanding the inherent stability characteristics and potential degradation pathways of Ac-Ala-Cys-Ser-Ala-Gly-OH, researchers and drug development professionals can implement appropriate handling, formulation, and analytical strategies to ensure the quality and performance of this peptide.

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Ac-Ala-Cys-Ser-Ala-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH represents a novel synthetic peptide with potential therapeutic applications. As with any new chemical entity, a thorough in vitro characterization is paramount to understanding its biological activity, mechanism of action, and potential liabilities. These application notes provide a comprehensive framework for the initial in vitro assay development for Ac-Ala-Cys-Ser-Ala-Gly-OH, covering key aspects of its biological evaluation. The following protocols are designed to be adaptable and serve as a starting point for more specific, target-oriented investigations.

Preliminary Assessment of Bioactivity

A tiered approach is recommended for the initial assessment of Ac-Ala-Cys-Ser-Ala-Gly-OH's biological effects. This begins with broad screens for cytotoxicity and effects on cell proliferation, followed by more specific assays based on hypothesized or observed activities.

Cytotoxicity Assessment

Objective: To determine the concentration range at which Ac-Ala-Cys-Ser-Ala-Gly-OH exhibits cytotoxic effects on cultured cells. This information is crucial for designing subsequent experiments and for identifying a safe therapeutic window. Assays like the MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Peptide Treatment: Prepare a serial dilution of Ac-Ala-Cys-Ser-Ala-Gly-OH in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (the concentration of peptide that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.5 | 95.8 ± 4.0 |

| 1 | 95.3 ± 3.0 | 92.1 ± 2.8 | 88.4 ± 5.1 |

| 10 | 88.7 ± 4.2 | 80.5 ± 5.5 | 70.1 ± 6.3 |

| 100 | 52.1 ± 6.8 | 45.3 ± 7.1 | 30.2 ± 8.0 |

| 1000 | 10.4 ± 2.5 | 5.1 ± 1.9 | 2.3 ± 1.1 |

Experimental Workflow: Cytotoxicity Assay

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HU [thermofisher.com]

- 3. Cell Counting & Health Analysis [sigmaaldrich.com]

- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

Application Notes and Protocols for Characterizing the Biological Activity of Novel Peptides: A Case Study with Ac-Ala-Cys-Ser-Ala-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel peptide-based therapeutics hold immense promise for treating a wide range of diseases. Peptides offer the advantages of high specificity, potency, and a favorable safety profile. The N-terminally acetylated pentapeptide, Ac-Ala-Cys-Ser-Ala-Gly-OH, represents a novel investigational compound. A thorough in vitro characterization is the foundational step in elucidating its biological activities and therapeutic potential. This document provides a comprehensive set of application notes and detailed protocols for a panel of cell-based assays to assess the bioactivity of novel peptides like Ac-Ala-Cys-Ser-Ala-Gly-OH. The following sections detail methodologies for evaluating its effects on cell viability, apoptosis, cell migration, and cytokine release.

Application Note 1: Assessment of Cell Viability and Cytotoxicity

Objective: To determine the effect of Ac-Ala-Cys-Ser-Ala-Gly-OH on cell proliferation and to identify potential cytotoxic effects. This is a critical first step to establish a suitable concentration range for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of viable, metabolically active cells.[1]

Experimental Protocol: MTT Assay

Materials:

-

Ac-Ala-Cys-Ser-Ala-Gly-OH peptide

-

Cell line of interest (e.g., HEK293, HaCaT, or a cancer cell line like MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

-

-

Peptide Treatment:

-

Prepare a stock solution of Ac-Ala-Cys-Ser-Ala-Gly-OH in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of the peptide in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Remove the medium from the wells and add 100 µL of the peptide dilutions. Include vehicle-only controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After incubation, carefully remove the medium.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[1]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.[1]

-

Data Presentation: Cell Viability

| Peptide Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 0.1 | 1.23 | 0.06 | 98.4 |

| 1 | 1.26 | 0.09 | 100.8 |

| 10 | 1.21 | 0.07 | 96.8 |

| 100 | 1.15 | 0.10 | 92.0 |

| 1000 | 0.62 | 0.05 | 49.6 |

Experimental Workflow: MTT Assay

Application Note 2: Evaluation of Apoptosis Induction

Objective: To determine if Ac-Ala-Cys-Ser-Ala-Gly-OH induces programmed cell death (apoptosis) in a target cell population.

Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials: